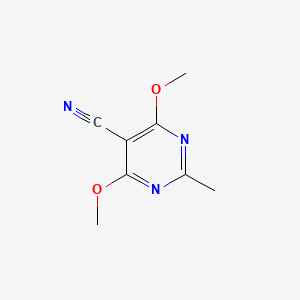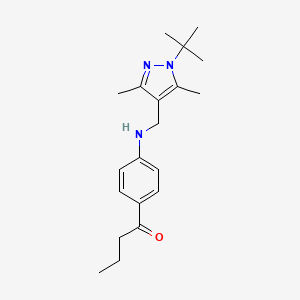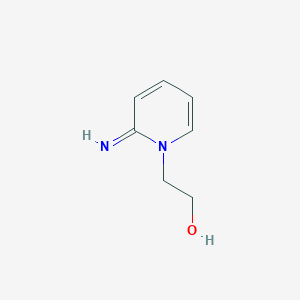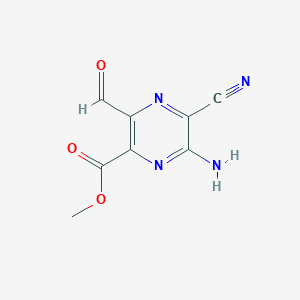
4,6-Diethyl-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diethyl-2-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 4 and 6, and a methyl group at position 2 on the pyrimidine ring. Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and coenzymes.
准备方法
The synthesis of 4,6-Diethyl-2-methylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction typically occurs in an alcoholic solvent like methanol or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
4,6-Diethyl-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrimidine derivatives.
科学研究应用
4,6-Diethyl-2-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology: Pyrimidine derivatives are essential in the study of nucleic acids and their functions. This compound can be used to synthesize analogs of nucleotides for research purposes.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Diethyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, pyrimidine derivatives often target enzymes or receptors involved in critical biological pathways. For example, they may inhibit enzymes like thymidylate synthase or dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
相似化合物的比较
4,6-Diethyl-2-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dimethyl-2-methylpyrimidine: Similar in structure but with methyl groups instead of ethyl groups at positions 4 and 6.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups at positions 4 and 6 instead of ethyl groups.
4,6-Dichloro-2-methylpyrimidine: Contains chlorine atoms at positions 4 and 6 instead of ethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups may enhance its lipophilicity and alter its interaction with biological targets compared to other pyrimidine derivatives.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
4,6-diethyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6-9(5-2)11-7(3)10-8/h6H,4-5H2,1-3H3 |
InChI 键 |
XAIIGYCKNXXUCX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC(=N1)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)



![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)




![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)


